molecular formula C14H18N4O8 B8070304 2',3',5'-triacetyl-5-Azacytidine

2',3',5'-triacetyl-5-Azacytidine

Cat. No. B8070304
M. Wt: 370.31 g/mol
InChI Key: OTQJVHISAFFLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3',5'-triacetyl-5-Azacytidine is a useful research compound. Its molecular formula is C14H18N4O8 and its molecular weight is 370.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3',5'-triacetyl-5-Azacytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-triacetyl-5-Azacytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Induction of Muscle Cell Differentiation : 5-Azacytidine has been found to induce the transformation of non-myoblast precursors into functional striated muscle cells, suggesting its potential in muscle regeneration and repair (Constantinides, Jones, & Gevers, 1977).

  • Inhibition of DNA and RNA Methylation : The compound exhibits inhibitory effects on DNA and RNA methylation, which has implications in cytostatic and immunosuppressive activities. It also shows promise in the treatment of leukemia and certain solid tumors (Čihák, Veselý, & Skoda, 1985).

  • Cancer Therapy and Mechanisms of Action : 5-Azacytidine is known for its anti-metabolic activities against cancer cells and is an effective chemotherapeutic agent for acute myelogenous leukemia. Its incorporation into DNA inhibits DNA methylation, leading to gene activation (Christman, 2002).

  • Electrochemical Behavior and Analysis : Studies on its electrochemical behavior provide insights into its stability and mechanisms, which are relevant for its clinical application in cancer chemotherapy (Marín, Teijeiro, & Piña, 1996).

  • Epigenetic Modulation in Cancer Treatment : It's used in combination with other agents like valproic acid for epigenetic modulation in advanced cancers, showing the potential for synergistic effects (Braiteh et al., 2008).

  • Effects on Eukaryotic Cells : The compound has a range of effects in eukaryotic cells, including inhibition of pyrimidine synthesis, effects on liver polyribosomes, and potential against solid tumors (Čihák, 1974).

  • Role in Acute Myeloid Leukemia : 5-Azacytidine is a potent inhibitor in leukemia cell lines, involving mechanisms like inhibition of ribonucleotide reductase, which disrupts nucleic acid and protein metabolism leading to apoptosis (Aimiuwu et al., 2012).

  • Impact on Cholesterol and Lipid Metabolism : The drug reprograms the glycerolipid biosynthesis pathway and affects the activation of transcription factors regulating lipid homeostasis, which can be critical for understanding its cytostatic properties (Poirier et al., 2014).

properties

IUPAC Name

[3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJVHISAFFLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908161
Record name 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-triacetyl-5-Azacytidine

CAS RN

10302-78-0
Record name NSC291930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.